N-(cyclopentylmethyl)-4-iodobenzamide
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Overview
Description
N-(cyclopentylmethyl)-4-iodobenzamide: is a chemical compound characterized by its unique structure, which includes a cyclopentylmethyl group attached to a benzamide moiety with an iodine atom at the para-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-iodobenzoic acid and cyclopentylmethylamine.
Reaction Steps: The carboxylic acid group of 4-iodobenzoic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with cyclopentylmethylamine to form the amide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal conditions.
Scale-Up Considerations: Special attention is given to the control of reaction parameters to maintain product quality and yield.
Types of Reactions:
Oxidation: The iodine atom can be oxidized to iodate or periodate under specific conditions.
Reduction: The iodine atom can be reduced to iodide using reducing agents like sodium thiosulfate.
Substitution: The iodine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium thiosulfate or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation Products: Iodate or periodate derivatives.
Reduction Products: Iodide derivatives.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(cyclopentylmethyl)-4-iodobenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound serves as a probe in biological studies to understand the role of iodine in biological systems and its potential therapeutic effects.
Medicine: It has shown promise in medicinal chemistry as a precursor for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the manufacturing of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(cyclopentylmethyl)-4-iodobenzamide exerts its effects depends on its molecular targets and pathways involved. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to therapeutic outcomes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
N-(cyclopentylmethyl)-4-bromobenzamide
N-(cyclopentylmethyl)-4-chlorobenzamide
N-(cyclopentylmethyl)-4-fluorobenzamide
Uniqueness: N-(cyclopentylmethyl)-4-iodobenzamide stands out due to the presence of the iodine atom, which imparts unique chemical and biological properties compared to its bromo, chloro, and fluoro analogs. The iodine atom's larger size and different electronic properties can lead to distinct reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development across multiple fields.
Properties
IUPAC Name |
N-(cyclopentylmethyl)-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c14-12-7-5-11(6-8-12)13(16)15-9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDNCYWDXYQFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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